molecular formula C8H12N2O2 B13462490 methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate

methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate

Cat. No.: B13462490
M. Wt: 168.19 g/mol
InChI Key: VSVCCXBCUOTZLB-UHFFFAOYSA-N
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Description

Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a pyrazole ring substituted with two methyl groups and an acetate group. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate typically involves the cyclocondensation of hydrazine with a 1,3-diketone. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the ester, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pyrazole core which is known to exhibit various pharmacological activities.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate is largely dependent on its interaction with biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anti-inflammatory applications, it may modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A closely related compound with similar structural features but lacking the acetate group.

    Methyl 1H-pyrazole-3-carboxylate: Another pyrazole derivative with a carboxylate group instead of an acetate group.

Uniqueness

Methyl 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups and the acetate group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(1,5-dimethylpyrazol-3-yl)acetate

InChI

InChI=1S/C8H12N2O2/c1-6-4-7(9-10(6)2)5-8(11)12-3/h4H,5H2,1-3H3

InChI Key

VSVCCXBCUOTZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CC(=O)OC

Origin of Product

United States

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